molecular formula C13H19N3O2 B5005621 1-ethyl-4-(2-nitrobenzyl)piperazine

1-ethyl-4-(2-nitrobenzyl)piperazine

Cat. No. B5005621
M. Wt: 249.31 g/mol
InChI Key: WXOLQKZRUBTAHJ-UHFFFAOYSA-N
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Description

“1-ethyl-4-(2-nitrobenzyl)piperazine” is a chemical compound with the molecular formula C13H19N3O2 . It is a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of piperazine derivatives, including “this compound”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In one study, the products reacted with 4 M hydrochloric acid in 1,4-dioxane solution to remove Boc-protection to obtain intermediate 1-(2-nitrobenzyl)piperazine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(N(CC1)CCN1CC)C2=CC=C(N+=O)C=C2 . This represents the arrangement of atoms and their connectivity in the molecule.

properties

IUPAC Name

1-ethyl-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-14-7-9-15(10-8-14)11-12-5-3-4-6-13(12)16(17)18/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOLQKZRUBTAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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